molecular formula C18H15ClO2 B3906596 3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one

3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one

Cat. No. B3906596
M. Wt: 298.8 g/mol
InChI Key: KGKGMNLXUIREKU-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. This compound is also known as chalcone and is a member of the flavonoid family. Chalcone has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of chalcone is not fully understood. However, it has been found to exhibit its biological activities through various mechanisms. Chalcone has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Chalcone has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, chalcone has been found to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Chalcone has been found to exhibit various biochemical and physiological effects. Chalcone has been found to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. Chalcone has also been found to exhibit antioxidant activity by reducing oxidative stress. Additionally, chalcone has been found to induce apoptosis in cancer cells, which inhibits their growth and proliferation.

Advantages and Limitations for Lab Experiments

Chalcone has several advantages for lab experiments. It is relatively easy to synthesize and purify. Additionally, chalcone has been found to exhibit various biological activities, making it a promising compound for further research. However, chalcone also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Additionally, chalcone has low bioavailability, which means that it may not be effective in vivo.

Future Directions

There are several future directions for research on chalcone. One of the future directions is to study the structure-activity relationship of chalcone to identify more potent derivatives. Additionally, chalcone can be studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, chalcone can be studied for its potential use as a natural preservative in the food industry.
Conclusion:
In conclusion, 3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one, also known as chalcone, is a promising compound that exhibits various biological activities. Chalcone has been extensively studied for its potential therapeutic benefits and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Chalcone has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on chalcone, including studying its structure-activity relationship and its potential use in the treatment of various diseases.

Scientific Research Applications

Chalcone has been extensively studied for its potential therapeutic benefits. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Chalcone has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO2/c1-2-13-21-17-10-3-14(4-11-17)5-12-18(20)15-6-8-16(19)9-7-15/h2-12H,1,13H2/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKGMNLXUIREKU-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.